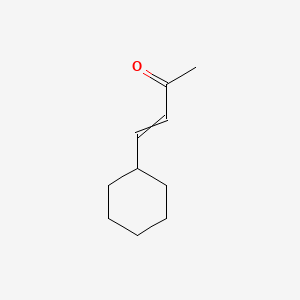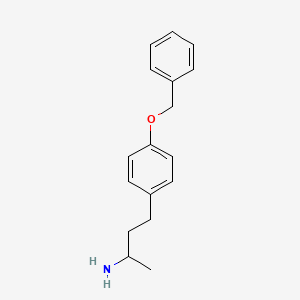
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide
Vue d'ensemble
Description
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency, reduced waste, and high atom economy. One common method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and multicomponent reactions.
Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-5-methylisoxazole: Known for its use in the synthesis of carboxamides and isoxazolones.
1-(2-Hydroxy-2-phenylethyl)pyrrolidine-2,5-dione: Utilized in experimental research for its unique structural properties.
Uniqueness
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide stands out due to its specific substitution pattern on the oxazole ring, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
62613-73-4 |
|---|---|
Formule moléculaire |
C15H18N2O3 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
3-ethyl-5-(2-hydroxy-2-phenylethyl)-N-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H18N2O3/c1-3-11-14(15(19)16-2)13(20-17-11)9-12(18)10-7-5-4-6-8-10/h4-8,12,18H,3,9H2,1-2H3,(H,16,19) |
Clé InChI |
DSGVFLUGOPHGFW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC(=C1C(=O)NC)CC(C2=CC=CC=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Hydrazino-1,3-dihydropyrrolo[4,3,2-de]isoquinoline](/img/structure/B8683822.png)

![2-[(3-bromophenyl)methoxy]oxane](/img/structure/B8683845.png)





![[5-(Oxetan-3-yl)pyridin-3-yl]boronic acid](/img/structure/B8683883.png)
![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B8683890.png)
